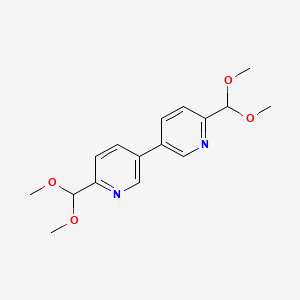
6,6'-Bis(dimethoxymethyl)-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of dimethoxymethyl groups at the 6 and 6’ positions of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine typically involves the reaction of 3,3’-bipyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: This compound has similar structural features but different functional groups.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): Another related compound with phosphine groups instead of dimethoxymethyl groups.
Uniqueness
6,6’-Bis(dimethoxymethyl)-3,3’-bipyridine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-5-[6-(dimethoxymethyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C16H20N2O4/c1-19-15(20-2)13-7-5-11(9-17-13)12-6-8-14(18-10-12)16(21-3)22-4/h5-10,15-16H,1-4H3 |
InChI Key |
ZBOBFPDCYRBVER-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC=C(C=C1)C2=CN=C(C=C2)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















